N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol
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Overview
Description
N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol is a chiral organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloro substituent, and an isoxazole ring. These features make it a valuable intermediate in the synthesis of complex molecules and a subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Final Assembly: The protected amino group and the chloro-substituted isoxazole are coupled under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogen replacing the chloro substituent.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol: Unique due to its specific combination of functional groups and chiral centers.
N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazolepropane: Similar structure but with a different alkyl chain length.
N-tert-Butoxycarbonyl(betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazolebutane: Another similar compound with a varying alkyl chain length.
Uniqueness
This compound stands out due to its specific combination of a Boc-protected amino group, a chloro substituent, and an isoxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXRARYYNKAYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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